molecular formula C18H17BrClN B14191196 1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole CAS No. 917947-51-4

1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole

Cat. No.: B14191196
CAS No.: 917947-51-4
M. Wt: 362.7 g/mol
InChI Key: ZAFIYLLIAVFHBV-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a bromobutyl group and a chlorophenyl group attached to the indole core.

Preparation Methods

The synthesis of 1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 2-(4-chlorophenyl)-1H-indole.

    Alkylation: The indole derivative undergoes alkylation with 1,4-dibromobutane in the presence of a strong base such as potassium carbonate (K2CO3) to introduce the bromobutyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions involving indole derivatives.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The bromobutyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-(4-Bromobutyl)-2-(4-chlorophenyl)-1H-indole can be compared with other indole derivatives such as:

    1-(4-Bromobutyl)-2-phenyl-1H-indole: Lacks the chlorophenyl group, which may result in different biological activities and chemical reactivity.

    1-(4-Chlorobutyl)-2-(4-chlorophenyl)-1H-indole: Contains a chlorobutyl group instead of a bromobutyl group, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

CAS No.

917947-51-4

Molecular Formula

C18H17BrClN

Molecular Weight

362.7 g/mol

IUPAC Name

1-(4-bromobutyl)-2-(4-chlorophenyl)indole

InChI

InChI=1S/C18H17BrClN/c19-11-3-4-12-21-17-6-2-1-5-15(17)13-18(21)14-7-9-16(20)10-8-14/h1-2,5-10,13H,3-4,11-12H2

InChI Key

ZAFIYLLIAVFHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CCCCBr)C3=CC=C(C=C3)Cl

Origin of Product

United States

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